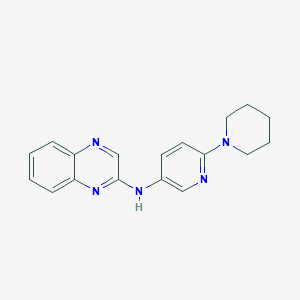![molecular formula C19H19N3O2 B7463331 Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate](/img/structure/B7463331.png)
Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate, also known as MPB, is a chemical compound that has been widely studied for its potential applications in scientific research. MPB is a member of the benzamide family of compounds, which are known for their diverse biological activities. In
科学的研究の応用
Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and melanoma. Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
作用機序
The mechanism of action of Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate may alter the expression of genes involved in cell growth and survival, leading to the inhibition of cancer cell growth. Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways. By inhibiting PKC, Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate may modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects
Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate has been shown to induce apoptosis, or programmed cell death, which is a key mechanism for inhibiting cancer cell growth. Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate has also been shown to inhibit cell migration and invasion, which are critical steps in the metastasis of cancer cells. In animal models, Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate has been shown to improve cognitive function and reduce inflammation in the brain. Additionally, Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate has been shown to modulate the immune response, reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
実験室実験の利点と制限
Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate has several advantages for use in lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate has also been shown to have low toxicity in vitro and in vivo, making it a safe option for use in animal models. However, there are some limitations to the use of Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate has been shown to have low solubility in aqueous solutions, which may limit its use in certain experimental setups.
将来の方向性
There are several future directions for research on Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate. One area of interest is the development of more potent and selective inhibitors of HDACs and PKC. This may lead to the development of more effective cancer therapies and neuroprotective agents. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate in animal models and humans. This may help to optimize dosing regimens and identify potential drug-drug interactions. Additionally, further research is needed to fully understand the mechanism of action of Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate and its potential applications in other areas of scientific research.
合成法
The synthesis of Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate involves the reaction of 4-(pyrazol-1-ylmethyl)benzaldehyde with methyl 2-aminobenzoate in the presence of a base, such as sodium hydride or potassium carbonate. The resulting product is then purified by column chromatography to obtain pure Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate. The synthesis of Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate has been optimized for high yield and purity, and the compound is readily available for research purposes.
特性
IUPAC Name |
methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-24-19(23)17-5-2-3-6-18(17)20-13-15-7-9-16(10-8-15)14-22-12-4-11-21-22/h2-12,20H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHRGQXYUJQGEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NCC2=CC=C(C=C2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-4-(4-methylphenoxy)pyrazolo[3,4-d]pyrimidine](/img/structure/B7463261.png)
![1-Methyl-4-phenoxypyrazolo[3,4-d]pyrimidine](/img/structure/B7463263.png)
![2-(Imidazol-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7463267.png)
![N-[3-(2,6-dimethylmorpholin-4-yl)-1-phenylpropyl]-4-methylbenzenesulfonamide](/img/structure/B7463274.png)


![N-(4-chloro-3-methylphenyl)-4-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzamide](/img/structure/B7463296.png)
![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B7463305.png)
![1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7463313.png)
![2-[[11-(3,4-dimethylphenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7463315.png)
![2-ethoxy-N,N-dimethyl-5-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]benzenesulfonamide](/img/structure/B7463322.png)
![2-(2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B7463339.png)
![1,3-Dimethyl-6-(pyrrolidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7463340.png)